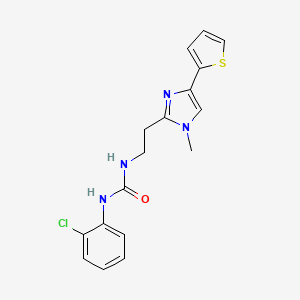![molecular formula C21H18N6O3 B2758638 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 942008-68-6](/img/structure/B2758638.png)
4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a compound that has captured the interest of chemists due to its complex structure and potential applications. It consists of a pyrazolopyridazine core, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : One of the primary methods to synthesize 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide involves the condensation reaction between a pyrazolopyridazine derivative and a benzamide derivative. Typically, the synthesis is initiated by nitration, followed by reduction, and then cyclization under controlled conditions. Key reagents such as acetic anhydride and catalysts like palladium on carbon are often used.
Industrial Production Methods: : Scaling up this synthesis for industrial production would require optimizing reaction conditions to ensure high yield and purity. This could involve continuous flow synthesis techniques, using automation to precisely control reaction parameters, such as temperature and pH levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, potentially converting the methyl group into a carboxyl group.
Reduction: : Reduction can alter the pyrazolopyridazine core, affecting the compound’s overall reactivity.
Substitution: : Electrophilic substitution reactions are feasible, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromic acid.
Reducing Agents: : Hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution Reagents: : Halogenating agents like chlorine or bromine, often under UV light or heat.
Major Products: : These reactions can lead to a variety of derivatives, such as oxidized carboxylic acids or reduced amine derivatives, each with distinct properties.
Applications De Recherche Scientifique
4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide has diverse applications across several fields:
Chemistry: : Used as an intermediate in organic synthesis, aiding in the development of new materials.
Biology: : Studied for its potential bioactive properties, including anti-inflammatory and antimicrobial effects.
Medicine: : Investigated for its therapeutic potential in treating various diseases, possibly acting as a novel pharmaceutical compound.
Industry: : Utilized in the production of specialized polymers and advanced materials with unique mechanical properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, disrupting normal cellular functions. Detailed studies suggest that its mechanism involves binding to active sites, altering the conformation of proteins, and thereby influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
When comparing 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide with other compounds, it stands out due to its pyrazolopyridazine core, which is less common than other heterocyclic structures like pyrazolopyrimidine or pyrazolopyridine.
Similar Compounds
4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-yl)acetamido)benzamide.
4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridine-6(7H)-yl)acetamido)benzamide.
These comparisons highlight its unique structure and potential advantages in various applications.
Propriétés
IUPAC Name |
4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-13-17-11-23-27(16-5-3-2-4-6-16)19(17)21(30)26(25-13)12-18(28)24-15-9-7-14(8-10-15)20(22)29/h2-11H,12H2,1H3,(H2,22,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCRTCWFMGZLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2758559.png)

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)
![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)


![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-phenylpropanamide](/img/structure/B2758571.png)


![N-(2,4-DIMETHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2758577.png)

